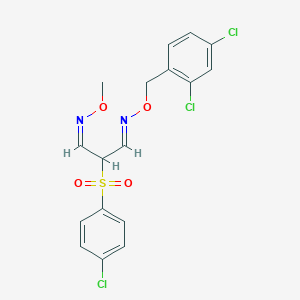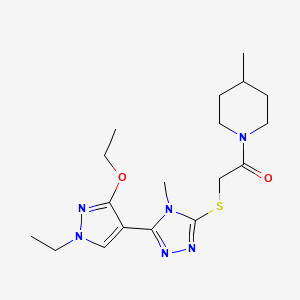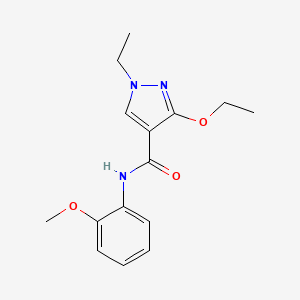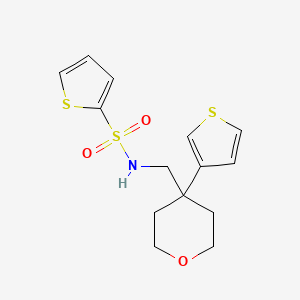
(3Z,6E)-5-(4-chlorobenzenesulfonyl)-9-(2,4-dichlorophenyl)-2,8-dioxa-3,7-diazanona-3,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z,6E)-5-(4-chlorobenzenesulfonyl)-9-(2,4-dichlorophenyl)-2,8-dioxa-3,7-diazanona-3,6-diene is a useful research compound. Its molecular formula is C17H15Cl3N2O4S and its molecular weight is 449.73. The purity is usually 95%.
BenchChem offers high-quality (3Z,6E)-5-(4-chlorobenzenesulfonyl)-9-(2,4-dichlorophenyl)-2,8-dioxa-3,7-diazanona-3,6-diene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z,6E)-5-(4-chlorobenzenesulfonyl)-9-(2,4-dichlorophenyl)-2,8-dioxa-3,7-diazanona-3,6-diene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Potential as Herbicides
Research indicates that derivatives of chlorohydroxybenzenesulfonyl, which are structurally related to the given compound, show potential as herbicides. The chlorohydroxybenzenesulfonyl derivatives, including various sulfonyl chlorides and their reactions with nucleophilic reagents, demonstrate interest in agricultural applications, particularly as herbicides (Cremlyn & Cronje, 1979).
2. Importance in Synthetic Chemistry
The compound under consideration is part of a family of chemicals that are significant in synthetic chemistry. Studies have shown the rearrangement and reaction of similar compounds under mild conditions to form various cycloadducts and other derivatives. These reactions are crucial for creating new molecular structures with potential applications in materials science and pharmaceuticals (Riebel et al., 1996).
3. Use in Ligand Preparation
Research on phenol-based acyclic ligands involves compounds structurally similar to the given chemical. These studies focus on preparing ligands with coordination sites, which are essential in coordination chemistry and could lead to applications in catalysis and material science (Ghaffarinia & Golchoubian, 2005).
4. Application in Organic Photovoltaics
Compounds with similar structures have been studied in the context of organic solar cells. Research shows that incorporating certain chemical groups can enhance the work function and conductivity of materials used in organic electronic devices, suggesting potential applications in renewable energy technologies (Zeng et al., 2020).
Eigenschaften
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-N-[(2,4-dichlorophenyl)methoxy]-N'-methoxypropane-1,3-diimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O4S/c1-25-21-9-16(27(23,24)15-6-4-13(18)5-7-15)10-22-26-11-12-2-3-14(19)8-17(12)20/h2-10,16H,11H2,1H3/b21-9-,22-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJMUANOWZKVRH-CHQRTDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C=NOCC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C(/C=N/OCC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z,6E)-5-(4-chlorobenzenesulfonyl)-9-(2,4-dichlorophenyl)-2,8-dioxa-3,7-diazanona-3,6-diene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2554824.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2554825.png)





![N-[2-[1-(2-Methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2554837.png)
![methyl 2-(benzo[d]thiazole-6-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2554838.png)


![N-{4-[1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2554843.png)
![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2554844.png)
![6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2554846.png)